4-(Methylamino)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of various substituted phthalazinone derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Methylamino)-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one
- 4-(Ethylamino)-1,2-dihydrophthalazin-1-one
- 4-(Propylamino)-1,2-dihydrophthalazin-1-one
Uniqueness
4-(Methylamino)-1,2-dihydrophthalazin-1-one is unique due to its specific methylamino substitution, which imparts distinct chemical and physical properties. This
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(methylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H9N3O/c1-10-8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
RQKCOAINJLUAOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.